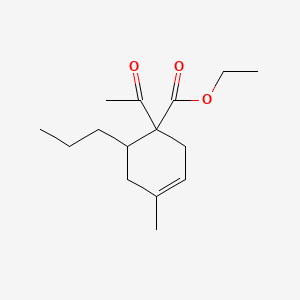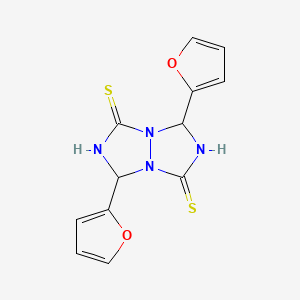
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 174931 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in promoting 3D spheroid and organoid cultures, which are essential for cancer research, stem cell differentiation, and drug screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 174931 involves several steps, starting with the preparation of the core structure. The process typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired application and the scale of production.
Industrial Production Methods
In an industrial setting, the production of NSC 174931 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
NSC 174931 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new substituents into the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons
Scientific Research Applications
NSC 174931 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for synthesizing more complex molecules, enabling the study of various chemical reactions and mechanisms.
Biology: NSC 174931 is instrumental in promoting the formation of 3D spheroids and organoids, which are crucial for studying cell behavior, differentiation, and interactions in a more physiologically relevant environment.
Medicine: The compound’s ability to support cancer spheroid formation makes it valuable for cancer research, including drug screening and the study of tumor progression.
Industry: NSC 174931 is used in the development of advanced materials and technologies, such as biomaterials and tissue engineering scaffolds.
Mechanism of Action
The mechanism by which NSC 174931 exerts its effects involves its interaction with specific molecular targets and pathways. The compound promotes the formation of 3D spheroids and organoids by providing a low-attachment surface that allows cells to grow in suspension. This environment mimics the natural conditions of tissues, enabling more accurate studies of cell behavior and drug responses.
Comparison with Similar Compounds
NSC 174931 can be compared with other compounds used for similar purposes, such as:
Matrigel: A commonly used extracellular matrix for 3D cell culture, but it has limitations in terms of reproducibility and batch-to-batch variability.
Hydrogel-based scaffolds: These provide a supportive environment for cell growth but may lack the specific properties required for certain applications.
NSC 174931 stands out due to its consistent performance in promoting 3D spheroid and organoid formation, making it a valuable tool for researchers in various fields.
Conclusion
NSC 174931 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to support 3D cell culture make it an essential tool for advancing our understanding of complex biological processes and developing new technologies.
Properties
CAS No. |
16111-47-0 |
|---|---|
Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |
InChI |
InChI=1S/C12H10N4O2S2/c19-11-13-9(7-3-1-5-17-7)15-12(20)14-10(16(11)15)8-4-2-6-18-8/h1-6,9-10H,(H,13,19)(H,14,20) |
InChI Key |
MVQUTNOUSMMRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2NC(=S)N3N2C(=S)NC3C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


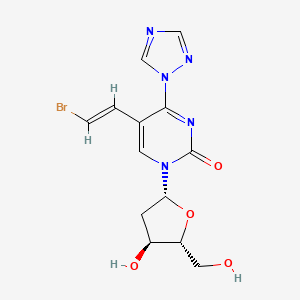

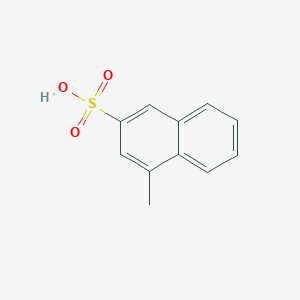
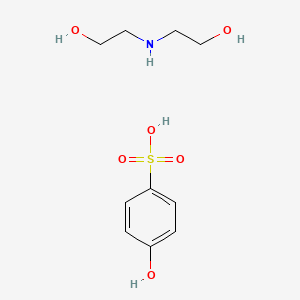
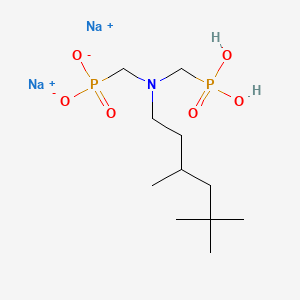

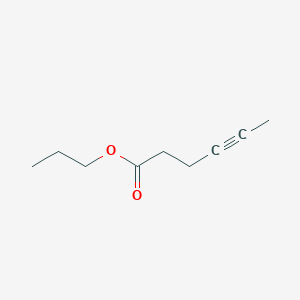
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
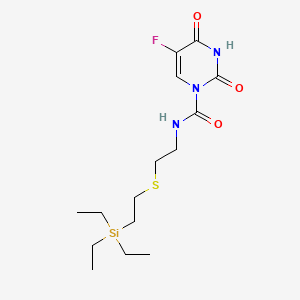
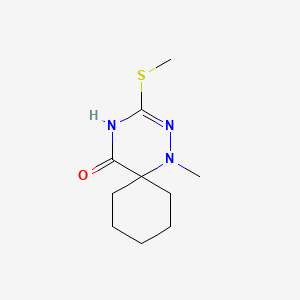
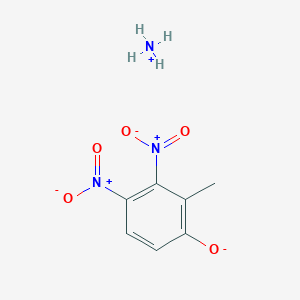
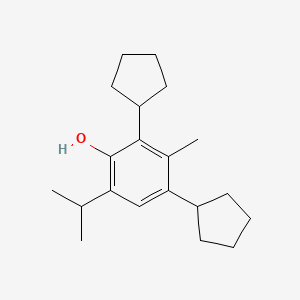
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
